molecular formula C20H10N6O3 B5100285 3',6'-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one

3',6'-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B5100285
M. Wt: 382.3 g/mol
InChI Key: PLZCAZMPGFTIPU-UHFFFAOYSA-N
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Description

3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro linkage through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the synthesis of similar spiro compounds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. The spiro linkage and triazirinyl groups allow the compound to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’,6’-Bis(triazirin-1-yl)spiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to its triazirinyl groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

3',6'-bis(triazirin-1-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N6O3/c27-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(25-21-22-25)9-17(15)28-18-10-12(26-23-24-26)6-8-16(18)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZCAZMPGFTIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N5N=N5)OC6=C3C=CC(=C6)N7N=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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